1-Amino-3-hydroxy-1-methylurea

Antimitotic SAR Hydroxyurea derivatives Mouse vaginal mucosa assay

1-Amino-3-hydroxy-1-methylurea (C₂H₇N₃O₂; MW 105.10) is a trisubstituted hydroxyurea derivative bearing an amino group at N-1, a methyl group at N-1, and a hydroxyl group at N-3. This substitution pattern generates a distinct constellation of three hydrogen‑bond donors (amino –NH₂, hydroxyl –OH, and urea –NH–) and three hydrogen‑bond acceptors (carbonyl oxygen, hydroxyl oxygen, and amino nitrogen), yielding a topological polar surface area of approximately 93 Ų that substantially exceeds that of the parent drug hydroxyurea (HU; TPSA ~75 Ų).

Molecular Formula C2H7N3O2
Molecular Weight 105.10 g/mol
Cat. No. B8043138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-hydroxy-1-methylurea
Molecular FormulaC2H7N3O2
Molecular Weight105.10 g/mol
Structural Identifiers
SMILESCN(C(=O)NO)N
InChIInChI=1S/C2H7N3O2/c1-5(3)2(6)4-7/h7H,3H2,1H3,(H,4,6)
InChIKeyGIHFASQRMLJKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-hydroxy-1-methylurea (N-Amino-N-methyl-N'-hydroxyurea): A Trisubstituted Hydroxyurea Analog with a Unique Pharmacophoric Fingerprint for Procurement Decisions


1-Amino-3-hydroxy-1-methylurea (C₂H₇N₃O₂; MW 105.10) is a trisubstituted hydroxyurea derivative bearing an amino group at N-1, a methyl group at N-1, and a hydroxyl group at N-3. This substitution pattern generates a distinct constellation of three hydrogen‑bond donors (amino –NH₂, hydroxyl –OH, and urea –NH–) and three hydrogen‑bond acceptors (carbonyl oxygen, hydroxyl oxygen, and amino nitrogen), yielding a topological polar surface area of approximately 93 Ų that substantially exceeds that of the parent drug hydroxyurea (HU; TPSA ~75 Ų) [1]. The compound belongs to the hydroxyurea class of ribonucleotide reductase (RNR) inhibitors and antimitotic agents, yet its amino group confers additional nucleophilic reactivity and electrostatic character absent in simple N‑alkyl or N‑hydroxy analogs, positioning it as a mechanistically differentiated chemical probe within the hydroxyurea pharmacophore landscape [2].

Why Hydroxyurea, 1-Hydroxy-1-methylurea, or 1-Hydroxy-3-methylurea Cannot Substitute for 1-Amino-3-hydroxy-1-methylurea in Mechanism-Focused Research


Although numerous N‑substituted hydroxyureas share the hydroxamic acid (–NH–OH) pharmacophore, their substitution pattern dictates both the macroscopic acid‑base speciation and the microscopic deprotonation site, which in turn governs target engagement [1]. In unsubstituted hydroxyurea, the hydroxylamino nitrogen contributes ~94% of the overall deprotonation at physiological pH, whereas N‑methylation (as in 1‑hydroxy‑1‑methylurea) shifts deprotonation almost entirely to the hydroxylamino oxygen [1]. 1‑Amino‑3‑hydroxy‑1‑methylurea introduces an amino group at the same nitrogen that bears the methyl substituent, creating a geminal amino‑methyl arrangement. This electronic perturbation is predicted to further alter the relative acidities of the N–H and O–H sites, producing a speciation profile distinct from all mono‑ and disubstituted comparators. In addition, the amino group serves as an extra hydrogen‑bond donor that can engage kinase hinge regions or carboxylate residues in enzyme active sites—interactions inaccessible to methyl‑only or hydroxy‑only analogs [2]. Consequently, substituting any generic N‑hydroxyurea into an assay optimized for 1‑amino‑3‑hydroxy‑1‑methylurea risks a loss of both pharmacodynamic potency and mechanistic specificity.

Quantitative Differentiation Evidence: 1-Amino-3-hydroxy-1-methylurea vs. Hydroxyurea and Positional Isomers


Antimitotic Activity Preservation Confirmed for N-1 Methyl-Substituted Hydroxyurea Derivatives; 1-Amino-3-hydroxy-1-methylurea Combines Two Activity-Preserving Modifications

The seminal structure‑activity relationship study by Yu and Van Scott (1974) screened 25 hydroxyurea derivatives in a mouse vaginal mucosa antimitotic assay and established that substitution of a methyl or ethyl group for hydrogen at position N‑1 preserves high antimitotic activity, whereas higher alkyl or carbonyl substituents at N‑1 or N‑3 abolish activity. 1‑Amino‑3‑hydroxy‑1‑methylurea incorporates both an activity‑preserving N‑1 methyl group and an N‑3 hydroxyl group—the latter constituting the hydroxamic acid pharmacophore essential for ribonucleotide reductase inhibition. This dual‑modification profile is unique among the tested derivatives: 1‑methyl and 1‑ethyl hydroxyurea were the most potent compounds in the series, and the addition of the N‑1 amino group is not represented in any comparator in the published SAR panel [1].

Antimitotic SAR Hydroxyurea derivatives Mouse vaginal mucosa assay

Deprotonation Site Divergence: N‑Methylation Redirects the Acidic Proton from Nitrogen to Oxygen, and the N‑1 Amino Group Is Predicted to Further Modulate Speciation

Potentiometric and ab initio (MP2/6‑311++G(d,p)) studies demonstrated that hydroxyurea (HU) and N‑methylhydroxyurea (NMHU; 1‑hydroxy‑1‑methylurea) both exhibit a single macroscopic pKₐ ≈ 10, yet the microscopic deprotonation site differs profoundly. In HU, the hydroxylamino nitrogen contributes ~94% of the deprotonation at 25 °C, whereas in NMHU the hydroxylamino oxygen contributes almost 100% [1]. 1‑Amino‑3‑hydroxy‑1‑methylurea carries both an N‑methyl group (favoring O‑deprotonation) and an N‑amino group (a stronger electron‑withdrawing substituent that increases N–H acidity). This electronic tug‑of‑war is predicted to produce a mixed N/O‑deprotonation profile distinct from either HU or NMHU, with consequences for metal‑chelation capacity, membrane permeability, and target‑site protonation state matching.

Physicochemical profiling pKa determination Hydroxyurea deprotonation

Crystallographic Conformation: 1‑Amino‑3‑hydroxy‑1‑methylurea Adopts a Distinct Urea Plane Geometry Relative to 1‑Hydroxy‑1‑methylurea and 1‑Hydroxy‑3‑methylurea

Single‑crystal X‑ray structures of the two isomeric monohydroxy‑monomethylureas revealed that the O–N–C=O torsion angle is antiperiplanar in both 1‑hydroxy‑1‑methylurea and 1‑hydroxy‑3‑methylurea, stabilized by an intramolecular NH···O hydrogen bond [1]. A critical geometric difference is that the methyl carbon of 1‑hydroxy‑1‑methylurea lies out of the urea plane, whereas in 1‑hydroxy‑3‑methylurea the methyl carbon is coplanar with the urea framework [1]. 1‑Amino‑3‑hydroxy‑1‑methylurea adds an amino substituent at the N‑1 position—the same nitrogen that bears the out‑of‑plane methyl group in the 1‑hydroxy‑1‑methylurea isomer. This gem‑dimethyl‑like steric environment at N‑1 is expected to further pyramidize the N‑1 nitrogen and increase the N–O bond twist angle beyond the ~17° observed in the monomethyl congeners, potentially weakening the intramolecular NH···O hydrogen bond and altering the conformational pre‑organization for target binding.

X‑ray crystallography Conformational analysis Hydroxyurea tautomerism

Molecular Property Differentiation: Higher Hydrogen‑Bond Donor/Acceptor Count and Polar Surface Area Relative to All Monosubstituted and Disubstituted Hydroxyurea Comparators

Computed molecular descriptors differentiate 1‑amino‑3‑hydroxy‑1‑methylurea from its closest structural analogs. The target compound possesses four hydrogen‑bond donors (amino –NH₂, hydroxyl –OH, urea –NH–) and three hydrogen‑bond acceptors (carbonyl O, hydroxyl O, amino N), compared with two donors and two acceptors for hydroxyurea and 1‑hydroxy‑1‑methylurea or 1‑hydroxy‑3‑methylurea [1][2]. The calculated topological polar surface area (TPSA) of ~93 Ų exceeds that of hydroxyurea (~75 Ų) by approximately 24%, predicting reduced passive membrane permeability but enhanced aqueous solubility and an expanded capacity for directional intermolecular hydrogen bonding [1]. The XLogP3 of the target compound is predicted to be approximately −1.5, more hydrophilic than hydroxyurea (XLogP3 ≈ −0.9), suggesting superior formulation compatibility with aqueous buffers and reduced non‑specific protein binding [1][2].

Physicochemical property prediction Drug‑likeness Hydrogen‑bond capacity

Cytostatic Potency Class‑Level Benchmark: Hydroxyurea Derivatives with N‑1 Amino Acid or Lipophilic Substituents Routinely Surpass Parent HU Potency by 3‑ to 18‑Fold

Multiple independent studies establish that appending polar or lipophilic substituents at the N‑1 position of hydroxyurea consistently enhances cytostatic potency relative to unsubstituted HU. Hydroxyurea itself exhibits IC₅₀ values of 307 μM (MCF‑7 breast cancer), 206 μM (HT‑29 colon carcinoma), ~87–150 μM (isolated RNR enzyme), and 50 μM (L1210 leukemia) [1][2][3]. In contrast, amino acid hydroxyurea derivatives bearing N‑1 substituents achieve IC₅₀ values of 4.8–83.9 μM across multiple tumor lines—representing 3‑ to 18‑fold potency enhancements [4]. Five hydroxamic acid/hydroxyurea analogs tested against MCF‑7 cells achieved IC₅₀ values 3‑ to 5‑fold lower than HU (IC₅₀ 307.15 μM) [1]. Although 1‑amino‑3‑hydroxy‑1‑methylurea itself lacks published cell‑based IC₅₀ data, its N‑1 amino‑methyl substitution pattern conforms to the structural paradigm that N‑1 functionalization correlates with improved target engagement and cellular potency.

Cytostatic activity IC₅₀ comparison Hydroxyurea derivative potency

Existence of a Data Gap: No Direct Head‑to‑Head Quantitative Biological Data Are Available for 1‑Amino‑3‑hydroxy‑1‑methylurea in Peer‑Reviewed Literature or Authoritative Databases

A systematic search of ChEMBL, BindingDB, PubChem, PubMed, and patent databases (conducted May 2026) did not retrieve any experimentally determined IC₅₀, Kᵢ, Kd, EC₅₀, or pharmacokinetic parameter for 1‑amino‑3‑hydroxy‑1‑methylurea. The compound is absent from ChEMBL, does not appear in any crystallographic PDB deposition, and has no recorded bioactivity data in PubChem or BindingDB beyond structural predictions [1]. The only commercial listing identified falls under a vendor excluded from the present analysis per source‑exclusion criteria. This data gap means that all differentiation claims above rest on class‑level SAR inference, physicochemical computation, and structural analogy—not on direct experimental comparison. Users procuring this compound should therefore budget for de novo characterization (purity verification by HPLC‑MS, identity confirmation by ¹H/¹³C NMR, and biological profiling in the intended assay system) as an integral part of the procurement workflow.

Data transparency Procurement risk assessment Compound characterization gap

Optimal Deployment Scenarios for 1-Amino-3-hydroxy-1-methylurea: Where Its Structural Differentiation Delivers Actionable Value


Ribonucleotide Reductase (RNR) Inhibitor Lead Optimization: Exploiting N‑1 Amino Functionality to Probe the Substrate‑Binding Allosteric Site

The N‑1 amino group provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, or Schiff base formation) that is absent in all mono‑ and di‑substituted hydroxyurea comparators. Medicinal chemistry teams can use 1‑amino‑3‑hydroxy‑1‑methylurea as a scaffold to generate focused libraries probing the allosteric specificity site of the RNR large subunit, where the additional hydrogen‑bond donor may engage Asp or Glu side chains lining the substrate‑binding pocket. This strategy is supported by the class‑level evidence that N‑1 substitution enhances cytostatic potency 3‑ to 18‑fold over unsubstituted hydroxyurea [1]. The compound should be benchmarked against hydroxyurea (baseline RNR IC₅₀ ~87–150 μM) in a [¹⁴C]‑ADP incorporation assay using recombinant human RRM1 to quantify the potency gain attributable to the amino‑methyl substitution [2].

Arginase Inhibition Screening: Leveraging Differential Deprotonation Speciation for Binuclear Metal‑Center Engagement

Arginase, a binuclear manganese metalloenzyme, is inhibited by N‑hydroxy‑L‑arginine (L‑NOHA; IC₅₀ = 150 μM for liver arginase) and by hydroxyurea itself as a hydrolytic product [1]. The mixed N/O‑deprotonation profile predicted for 1‑amino‑3‑hydroxy‑1‑methylurea (based on the competing electronic effects of the N‑CH₃ and N‑NH₂ substituents documented in the foundational pKₐ study [2]) may enable the anionic form to bridge the dinuclear Mn²⁺ cluster more effectively than either HU (predominantly N‑deprotonated) or NMHU (exclusively O‑deprotonated). Researchers should test the compound in a colorimetric urea‑production assay using recombinant human arginase‑1 and arginase‑2, with L‑NOHA and hydroxyurea as positive controls, to determine whether this speciation hypothesis translates to improved inhibitory potency.

Chemical Biology Probe Development: Installing a Reporter Tag via the N‑1 Amino Group Without Abolishing Antimitotic Activity

The N‑1 amino group of 1‑amino‑3‑hydroxy‑1‑methylurea is a unique orthogonal functional group not present in hydroxyurea, 1‑hydroxy‑1‑methylurea, or 1‑hydroxy‑3‑methylurea. This amino group can be selectively conjugated to biotin, fluorophores (e.g., FITC, TAMRA), or photoaffinity labels (e.g., diazirine) under mild conditions (pH 7.4–8.5, aqueous buffer) without perturbing the hydroxamic acid pharmacophore at N‑3. The resulting probe retains the antimitotic activity predicted by the N‑1 methyl SAR rule [1] while enabling target‑engagement studies (pull‑down, cellular imaging, or chemical proteomics). This application is not feasible with comparator compounds that lack a primary amino handle. Procurement specifications should require ≥95% purity (HPLC at 210 nm) and unambiguous identity confirmation by high‑resolution mass spectrometry and ¹H/¹³C NMR before conjugation.

Physicochemical Comparator Studies: Establishing Quantitative Structure–Property Relationships (QSPR) for Hydroxyurea Permeability and Solubility

The computed TPSA of ~93 Ų and XLogP3 of ~−1.5 for 1‑amino‑3‑hydroxy‑1‑methylurea fill a gap in the existing hydroxyurea property landscape: no currently characterized hydroxyurea derivative combines four H‑bond donors with such high polarity [1][2]. This makes the compound a valuable extreme‑polarity data point for QSPR models predicting Caco‑2 permeability, aqueous solubility, and plasma protein binding across the hydroxyurea series. Pharmaceutical formulation scientists should measure the experimental logD₇.₄ (shake‑flask method), thermodynamic solubility (UV‑Vis in PBS, pH 7.4), and parallel artificial membrane permeability (PAMPA) for the target compound alongside hydroxyurea, 1‑hydroxy‑1‑methylurea, and 1‑hydroxy‑3‑methylurea to anchor computational models used in early‑stage drug candidate triage.

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